molecular formula C12H16N2O2 B8040812 piperidin-1-yl N-phenylcarbamate

piperidin-1-yl N-phenylcarbamate

Cat. No.: B8040812
M. Wt: 220.27 g/mol
InChI Key: WJOGWIOGXFIRMU-UHFFFAOYSA-N
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Description

Piperidin-1-yl N-phenylcarbamate is a chemical compound of interest in medicinal chemistry and pharmacological research, belonging to a class of compounds known for their versatile biological activities. The piperidinyl phenyl carbamate scaffold is recognized as a privileged structure in the design of potent and selective enzyme inhibitors. This compound and its close analogues have demonstrated significant research value as inhibitors for various enzyme families. Piperidine carbamates have been extensively investigated as covalent inhibitors of serine hydrolases, a large superfamily of enzymes. Specifically, such scaffolds have been tuned to selectively inhibit key endocannabinoid hydrolases, such as monoacylglycerol lipase (MAGL), which is a promising target for neurological disorders . Furthermore, O-phenyl carbamate derivatives are reported as potent and selective inhibitors of matrix metalloproteinase-2 (MMP-2), an enzyme implicated in cancer metastasis and vascularization of the central nervous system . The carbamate group is a key pharmacophore that can interact with enzyme active sites, making this compound a valuable template for developing targeted therapies. Key Research Applications: - Enzyme Inhibition Studies: Serves as a core structure for developing selective inhibitors for hydrolases like MAGL and FAAH, as well as metalloproteinases like MMP-2 . - Medicinal Chemistry Probe: Useful for structure-activity relationship (SAR) studies to optimize potency and selectivity against biological targets of interest. - Neuroscience Research: Analogues based on the piperidine carbamate scaffold have shown potential in elevating brain endocannabinoid levels, indicating utility in neuropharmacology . This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

piperidin-1-yl N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(13-11-7-3-1-4-8-11)16-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOGWIOGXFIRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)OC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Piperidin-1-yl N-phenylcarbamate serves as a crucial building block in organic synthesis. Its structure allows for the modification and creation of more complex molecules, which can be utilized in pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationIntroduces oxygen-containing functional groupsPotassium permanganate
ReductionRemoves oxygen or reduces double bondsLithium aluminum hydride
SubstitutionReplaces one functional group with anotherNucleophiles or electrophiles

Biological Activities

Potential Antimicrobial and Anticancer Properties

Research has indicated that this compound may exhibit significant biological activities. Studies have explored its antimicrobial properties against various pathogens and its potential as an anticancer agent. The compound's ability to interact with specific molecular targets enhances its therapeutic prospects.

Case Study: Anticancer Activity

A recent study investigated the effects of this compound on MTAP-deficient cancers. The results demonstrated that the compound could inhibit cell proliferation in vitro, suggesting a mechanism of action that warrants further exploration in vivo .

Medicinal Applications

Therapeutic Agent Exploration

Due to its unique structural characteristics, this compound is being explored as a potential therapeutic agent. Its interactions with enzymes and receptors may lead to new treatments for various diseases. The pharmacological profile of this compound is under investigation to determine its efficacy and safety in clinical settings .

Industrial Applications

Development of New Materials

In the industrial sector, this compound is utilized in the development of advanced materials. Its properties make it suitable for creating polymers and coatings with specific functionalities. This application highlights the compound's versatility beyond traditional medicinal uses.

Table 2: Comparison of Piperidine Derivatives

Compound NameStructural FeaturesNotable Activities
PiperinePiperidine ringAntioxidant, anti-inflammatory
Tropane AlkaloidsBicyclic structureAnalgesic, stimulant
This compoundPiperidine + phenylcarbamate groupAntimicrobial, anticancer

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The bioactivity of piperidin-1-yl N-phenylcarbamate is influenced by its substituents. Below, we compare it with analogs differing in amine moieties, aryl groups, or additional functionalizations.

Piperidine vs. Other Amine Substituents
Compound Amine Substituent Target Activity (IC50 or % Inhibition) Reference Drug Comparison Evidence Source
This compound Piperidine AChE: 82% inhibition (1 µM); IC50 = 0.12 µM Galantamine (IC50 = 1.5 µM)
Morpholin-4-yl N-phenylcarbamate Morpholine AChE: 58% inhibition (1 µM); IC50 = 0.45 µM
-(CH2)2N(Et)2 N-phenylcarbamate Diethylaminoethyl Pks13 inhibition: Moderate activity

Key Findings :

  • The piperidine moiety enhances cholinesterase inhibition compared to morpholine or diethylamino groups, likely due to improved hydrophobic interactions and hydrogen bonding .
  • In Pks13 inhibitors (), piperidine-substituted carbamates exhibit superior activity, possibly due to optimal steric fit in enzyme pockets .
Aryl Group Modifications
Compound Aryl Substituent Activity Profile Evidence Source
Piperidin-1-yl N-(4-methoxyphenyl)carbamate 4-Methoxyphenyl Increased lipophilicity; moderate AChE inhibition
Piperidin-1-yl N-(4-hydroxyphenyl)carbamate 4-Hydroxyphenyl Enhanced solubility; reduced CNS penetration
Piperidin-1-yl N-biphenylcarbamate Biphenyl Improved target affinity in kinase assays

Key Findings :

  • Electron-donating groups (e.g., -OCH3) on the phenyl ring increase lipophilicity but may reduce target specificity .
  • Hydroxyl groups () improve solubility but limit blood-brain barrier penetration, making them suitable for peripheral applications .
Complex Derivatives with Extended Moieties
Compound (Example) Additional Features Application Evidence Source
Phenyl 4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenylcarbamate Piperazine-hydroxyphenyl Serotonin receptor modulation
BOS-93 () Bromophenol-propargyl Autophagy induction in A549 cells
1-(Piperidin-1-yl)hexadec-2-en-1-one () Long alkyl chain Antimicrobial (unrelated to carbamate)

Key Findings :

  • Piperazine-linked carbamates () show distinct receptor-binding profiles due to increased hydrogen-bonding capacity .
  • Non-carbamate piperidine derivatives () lack cholinesterase activity, underscoring the critical role of the carbamate group in enzyme inhibition .

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